Methylsilanetriol

Beschreibung

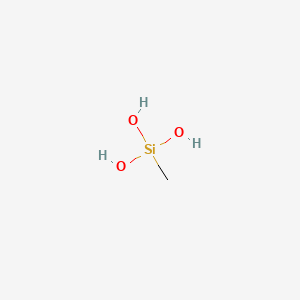

Structure

3D Structure

Eigenschaften

IUPAC Name |

trihydroxy(methyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH6O3Si/c1-5(2,3)4/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJBHFQKJEBGFNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH6O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

104133-11-1 | |

| Record name | Silanetriol, 1-methyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104133-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10179211 | |

| Record name | Silanetriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10179211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2445-53-6 | |

| Record name | Methylsilanetriol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2445-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silanetriol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002445536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silanetriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10179211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methylsilanetriol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.718 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SILANETRIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E52D0J3TS5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Contextualization Within Organosilicon Chemistry Research

Methylsilanetriol (CH₃Si(OH)₃) is a key intermediate and building block in the broad field of organosilicon chemistry, which centers on compounds containing carbon-silicon bonds. wikipedia.org Its structure, featuring a central silicon atom bonded to a methyl group and three hydroxyl (-OH) groups, makes it a trifunctional molecule with a high degree of reactivity. This reactivity is central to its role in the synthesis of a diverse array of silicon-based materials.

The formation of this compound often occurs through the hydrolysis of methyltrialkoxysilanes, such as methyltrimethoxysilane (B3422404) (MTMS) or methyltriethoxysilane (MTES), or methyltrichlorosilane. smolecule.com This hydrolysis reaction, where the alkoxy or chloro groups are replaced by hydroxyl groups, is a fundamental transformation in organosilicon chemistry. smolecule.com The general reaction can be represented as:

CH₃Si(OR)₃ + 3H₂O → CH₃Si(OH)₃ + 3ROH (where R is an alkyl group)

Once formed, this compound readily undergoes condensation reactions, where the silanol (B1196071) (Si-OH) groups of adjacent molecules react to form stable siloxane bonds (Si-O-Si), releasing water in the process. smolecule.com This propensity for self-condensation is a defining characteristic and the basis for the formation of a wide range of oligomers and polymers, from simple dimers to complex three-dimensional networks. smolecule.com The kinetics of these condensation reactions are influenced by factors such as pH, temperature, and the presence of catalysts.

Significance in Contemporary Chemical and Materials Science Paradigms

The unique properties of Methylsilanetriol make it a crucial component in several areas of modern chemical and materials science. Its ability to act as a precursor in sol-gel processes is particularly noteworthy. sigmaaldrich.comwikipedia.org The sol-gel process is a versatile method for producing solid materials from small molecules, and this compound serves as an ideal starting point for creating hybrid organic-inorganic materials with tailored properties. mdpi.comresearchgate.net

By controlling the hydrolysis and condensation reactions of this compound, often in combination with other silicon alkoxides like tetraethoxysilane (TEOS), researchers can engineer materials with specific characteristics. mdpi.com For instance, the incorporation of the methyl group imparts hydrophobicity to the final material. These hybrid materials find applications in:

Coatings and Surface Modification: this compound is extensively used to modify the surfaces of various substrates, including glass and metals, to enhance properties like adhesion and hydrophobicity. The silanol (B1196071) groups can react with hydroxyl groups on the surface, forming a durable, covalently bonded layer.

Porous Materials: It is a key ingredient in the synthesis of mesoporous silica (B1680970) nanoparticles. These materials, with their high surface area and tunable pore sizes (typically 2-50 nanometers), are valuable in catalysis, chemical sensing, and environmental remediation.

Silicone Polymers: this compound acts as a starting material for the production of various silicone-based polymers. The cross-linking ability provided by its three hydroxyl groups is fundamental to creating robust and stable siloxane networks.

Below is an interactive data table summarizing some key properties of this compound relevant to its applications in materials science.

| Property | Value | Reference |

| Molecular Formula | CH₆O₃Si | guidechem.com |

| CAS Number | 2445-53-6 | guidechem.com |

| Molecular Weight | 94.14 g/mol | nih.gov |

| Hydrogen Bond Donor Count | 3 | guidechem.com |

| Hydrogen Bond Acceptor Count | 3 | guidechem.com |

| Topological Polar Surface Area | 60.7 Ų | guidechem.com |

Evolution of Research Perspectives on Methylsilanetriol

Hydrolytic Routes from Methylsilanes

The most prevalent synthetic strategies for this compound rely on the controlled hydrolysis of methylsilane derivatives that possess labile leaving groups, such as alkoxide or acetate (B1210297) moieties, attached to the silicon atom. These reactions replace the leaving groups with hydroxyl groups, yielding the target silanetriol.

Controlled Hydrolysis of Alkoxymethylsilanes

A cornerstone in the synthesis of this compound is the hydrolysis of alkoxymethylsilanes, predominantly methyltrimethoxysilane (B3422404) (MTMS, CH₃Si(OCH₃)₃) and methyltriethoxysilane (MTES, CH₃Si(OCH₂CH₃)₃) smolecule.com. This process involves the reaction of the alkoxysilane with water, typically under acidic, neutral, or mildly basic conditions, to cleave the Si-O-R bonds and form Si-OH groups.

The general reaction can be represented as: CH₃Si(OR)₃ + 3H₂O → CH₃Si(OH)₃ + 3ROH Where R represents an alkyl group, commonly methyl or ethyl.

The rate and extent of hydrolysis are significantly influenced by reaction conditions such as pH, temperature, and the presence of catalysts. While simple aqueous hydrolysis can yield this compound, it often leads to rapid condensation into siloxane oligomers and polymers due to the high reactivity of the silanol (B1196071) groups. Therefore, controlled conditions are essential to isolate the monomeric this compound.

One advanced approach involves fluoride-assisted hydrolysis , utilizing catalysts like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in solvents such as tetrahydrofuran (B95107) (THF). This method allows for milder reaction conditions, often at low temperatures (0–5°C), which effectively suppresses the condensation side reactions and promotes higher yields and purity of the desired this compound .

Hydrolysis of Methylsilanetriyl Triacetate

An alternative and often more controlled hydrolytic route involves the use of methylsilanetriyl triacetate (CH₃Si(OCOCH₃)₃) as the precursor smolecule.com. Silyl (B83357) acetates tend to hydrolyze more readily and with less aggressive by-products (acetic acid) compared to alkoxysilanes wikipedia.org. This method can offer advantages in terms of reaction speed and potentially reduced side reactions, facilitating the formation of this compound.

The reaction proceeds as follows: CH₃Si(OCOCH₃)₃ + 3H₂O → CH₃Si(OH)₃ + 3CH₃COOH

The acetic acid generated is less prone to catalyzing extensive siloxane condensation compared to the alcohols produced from alkoxysilane hydrolysis, potentially allowing for better control over the monomeric silanetriol formation.

Chemical Modification Pathways from Related Silanols

While direct synthesis from non-hydroxylated precursors is the primary route, biological pathways involving related silanols have also been observed. For instance, studies have indicated that certain microorganisms, such as species of Arthrobacter, can metabolize dimethylsilanediol (B41321) (DMSD) to produce this compound tandfonline.com. This biodegradation pathway represents a transformation from a related silanol (DMSD) to this compound, highlighting the interconnectedness of silicon species in biological and chemical systems. However, in synthetic chemistry, direct hydrolysis of precursors remains the dominant method for obtaining this compound.

Reaction Conditions and Yield Optimization Studies

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound, primarily by minimizing the self-condensation of the highly reactive silanol groups. Key parameters that are extensively studied and controlled include:

Catalyst: The choice and concentration of catalysts play a critical role. Mild bases like triethylamine (B128534) (NEt₃) can promote hydrolysis, while acidic conditions can also be employed. For highly controlled synthesis and minimal oligomerization, fluoride-based catalysts like TBAF are effective .

Solvent: Solvents such as tetrahydrofuran (THF) can improve the miscibility of hydrophobic silanes in aqueous media and help stabilize intermediates . Other common solvents include water, alcohols, or mixtures thereof.

Temperature: Lower temperatures, such as 0–5°C, are often preferred, especially when using sensitive catalysts like TBAF, to suppress condensation reactions . However, other methods may operate at higher temperatures depending on the specific catalytic system.

pH: The pH of the reaction medium significantly influences the hydrolysis rate and the subsequent condensation. For instance, the synthesis of potassium methylsilanetriolate involves controlled pH in the range of 10–12 .

Reaction Time and Concentration: Careful control of reactant concentrations and reaction duration is necessary to allow for complete hydrolysis without excessive time for condensation to occur.

Design of Experiments (DoE) methodologies are valuable tools for systematically exploring the interplay of these variables to identify optimal conditions for yield and purity whiterose.ac.ukbeilstein-journals.org.

Table 1: Comparative Analysis of this compound Hydrolysis Methods

| Method | Catalyst | Typical Yield (%) | Typical Purity (%) | Key Advantage/Note |

| Aqueous Acidic | None | 65–75 | 85–90 | Low cost |

| Base-Catalyzed | NEt₃ | 70–80 | 90–95 | Scalability |

| Fluoride-Assisted | TBAF | 85–90 | 95–98 | Minimal oligomerization, mild conditions |

| From Triacetate | Water | Varies | Varies | Faster hydrolysis, less aggressive by-products smolecule.com |

Purification and Isolation Methodologies for Research Purity

Achieving research-grade purity for this compound necessitates effective purification techniques to remove unreacted precursors, hydrolysis by-products (e.g., alcohols, acetic acid), and critically, any condensed siloxane oligomers or polymers.

Common isolation and purification methods include:

Rotary Evaporation: Used to remove volatile by-products like methanol (B129727) or ethanol (B145695) .

Recrystallization: Often employed using solvent systems such as ethanol-water mixtures to obtain crystalline this compound or its salts with high purity .

Vacuum Distillation: Can be utilized for purifying certain silanetriol derivatives or salts, though the monomeric silanetriol itself can be prone to condensation at elevated temperatures .

Chromatographic Techniques: While not always explicitly detailed for the monomer, techniques like High-Performance Liquid Chromatography (HPLC) are used for purity analysis and characterization asm.org.

The goal of these methods is to obtain this compound with minimal impurities, typically exceeding 95% purity for research applications .

Compound List

this compound (CH₃Si(OH)₃)

Methyltrimethoxysilane (MTMS, CH₃Si(OCH₃)₃)

Methyltriethoxysilane (MTES, CH₃Si(OCH₂CH₃)₃)

Methylsilanetriyl Triacetate (CH₃Si(OCOCH₃)₃)

Dimethylsilanediol (DMSD)

Triethylamine (NEt₃)

Tetrabutylammonium fluoride (TBAF)

Potassium methylsilanetriolate

Condensation Reactions and Siloxane Bond Formation Kinetics

The formation of siloxane bonds (Si-O-Si) is a cornerstone of this compound's chemical behavior. These reactions involve the elimination of water or other small molecules from silanol groups, leading to the creation of polymeric structures. The kinetics of these condensation processes are influenced by factors such as pH, temperature, and the presence of catalysts ingentaconnect.comnih.govscispace.com.

Self-Condensation Mechanisms of this compound

This compound can undergo self-condensation, where molecules of this compound react with each other to form siloxane linkages. This process can lead to the formation of dimers, oligomers, and eventually polymeric networks. The mechanism typically involves the nucleophilic attack of a silanol oxygen on the silicon atom of another silanol molecule, with the subsequent elimination of water ingentaconnect.comscispace.com.

The rate of self-condensation is influenced by the availability of reactive hydroxyl groups and the reaction environment. Studies suggest that in aqueous solutions, this compound and its dimers can exhibit considerable stability, with condensation processes leading to polymer networks being relatively slow under certain conditions, such as in emulsions scispace.com. However, under acidic or basic conditions, the condensation rate is significantly enhanced ingentaconnect.comnih.gov.

Co-condensation with Other Silanol Species

This compound readily participates in co-condensation reactions with other silanol-containing species, including other methylsilanetriols, dimethylsilanediols, or even inorganic silicates. This process is crucial in the synthesis of complex siloxane materials and for surface functionalization ingentaconnect.comgelest.comresearchgate.net.

When this compound interacts with hydroxylated surfaces, such as those of glass or metal oxides, it can form stable siloxane bonds with the surface hydroxyl groups. This co-condensation enhances adhesion and modifies surface properties researchgate.net. The reaction can involve the silanol group of this compound reacting with surface silanol groups, leading to the formation of a Si-O-Si linkage and the release of water researchgate.net. The kinetics of these co-condensation reactions are also pH-dependent, with both acid and base catalysis accelerating the process ingentaconnect.comnih.gov.

Oxidation Pathways of this compound

While the primary focus of this compound's reactivity is on condensation, it can also undergo oxidation under specific conditions. In atmospheric degradation studies, this compound is considered a product of the oxidation of volatile methylsiloxanes. In the presence of hydroxyl radicals (•OH), this compound can be further oxidized, though the exact pathways and products are complex and depend on atmospheric conditions tandfonline.comresearchgate.netacs.orgacs.org. These oxidation processes can lead to the formation of silicon dioxide (SiO₂) or other oxidized silicon species .

Substitution Reactions Involving Hydroxyl Functionalities

The hydroxyl groups on the silicon atom of this compound are susceptible to substitution reactions. These reactions involve the replacement of one or more hydroxyl groups with other functional groups, leading to the formation of various organosilicon derivatives.

Common substitution reactions include reactions with acids, acid chlorides, and acid anhydrides, which can lead to the formation of silane (B1218182) esters or other silyl derivatives ingentaconnect.comsmolecule.com. The hydroxyl groups can also be replaced by halogens using appropriate reagents. These reactions are analogous to substitution reactions seen with organic alcohols, where the hydroxyl group, being a poor leaving group, often requires activation or conversion into a better leaving group msu.eduyoutube.comlibretexts.orgcas.cn. For instance, reaction with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can replace hydroxyl groups with chlorine or bromine, respectively, though these reactions might be more complex for silanols compared to organic alcohols youtube.com.

Acid-Base Equilibria and Protonation Studies

This compound exhibits amphoteric behavior, meaning it can act as either an acid or a base. The hydroxyl groups attached to silicon are weakly acidic. The pKa of this compound has been reported to be around 11.8, which is higher than that of silicic acid (pKa ~9.9) . This indicates that this compound is less prone to ionization in neutral or slightly acidic conditions compared to silicic acid.

The acidity of the silanol groups allows this compound to participate in acid-base equilibria. In basic solutions, the silanol groups can be deprotonated to form silanolate anions. Conversely, under strongly acidic conditions, the oxygen atoms of the silanol groups can be protonated, potentially activating the molecule for further reactions msu.eduufl.edulibretexts.org. The protonation state of this compound influences its solubility, reactivity, and interactions with surfaces.

Compound Name Table:

| Common Name | IUPAC Name | CAS Number |

| This compound | Methyltrihydroxysilane | 2445-53-6 |

| Dimethylsilanediol | Dimethylsilanediol | 77-71-4 |

| Trimethylsilanol (B90980) | Trimethylsilanol | 993-78-2 |

| Silicic acid | Orthosilicic acid | 1343-93-7 |

Polymerization Pathways and Material Precursor Role of this compound

This compound serves as a fundamental building block in the synthesis of silicon-based materials, primarily through its ability to undergo polycondensation reactions. The three hydroxyl groups attached to the silicon atom are reactive and can participate in condensation with other silanol groups, forming stable siloxane (Si-O-Si) bonds. This process leads to the formation of linear, branched, or cross-linked siloxane polymers and networks cymitquimica.com.

At neutral pH, this compound readily condenses to form silica (B1680970) (SiO₂) and siloxane polymers . This characteristic makes it a valuable inorganic precursor for synthesizing a range of silica-based materials with tailored properties. For instance, by controlling the hydrolysis and condensation conditions, this compound can be used to produce mesoporous silica nanoparticles with controllable pore sizes, typically ranging from 2 to 50 nanometers . These mesoporous materials are highly sought after for applications in catalysis, chemical sensing, and environmental remediation due to their high surface area and tunable porosity .

Furthermore, this compound acts as a starting material in the production of silicone-based polymers lookchem.com. Its inherent reactivity allows it to initiate the formation of these versatile materials, which are known for their thermal stability, low toxicity, and resistance to water and weathering cymitquimica.comlookchem.com. The ability of MST to form robust siloxane networks positions it as a key precursor in the development of advanced silicon-containing materials.

Key Properties of this compound Relevant to Material Precursor and Surface Modification Roles

| Property | Value | Notes |

| Formula | CH₃Si(OH)₃ | lookchem.com |

| CAS Number | 2445-53-6 | cymitquimica.comlookchem.com |

| pKa | 11.8 | |

| Solubility | 1e+006 mg/L @ 25 °C (estimated) | |

| Boiling Point | 200.8 °C | |

| Density | 1.284 g/cm³ | lookchem.com |

| Refractive Index | 1.458 | lookchem.com |

| Key Feature | Forms siloxane bonds (Si-O-Si) via condensation | cymitquimica.com |

| Key Feature | Precursor for silica and silicone polymers | lookchem.com |

| Key Feature | Modifies surfaces for adhesion/hydrophobicity | cymitquimica.comlookchem.com |

Polymerization Pathways and Material Precursor Role of Methylsilanetriol

Application as a Precursor for Inorganic and Hybrid Materials

Surface Modification for Enhanced Adhesion and Hydrophobicity Studies

Methylsilanetriol is extensively utilized in surface modification processes to alter the surface properties of various substrates, including glass and metal surfaces, thereby enhancing their adhesion and hydrophobicity cymitquimica.comlookchem.com. The mechanism involves the formation of siloxane bonds between the silanol (B1196071) groups of MST and the hydroxyl groups present on many inorganic surfaces, or through direct condensation with the surface itself ingentaconnect.com. This creates a stable, covalently bound layer that modifies the surface's interaction with its environment.

The application of this compound coatings on glass slides, for example, has been shown to improve the attachment of biological molecules. This enhanced adhesion is crucial for applications in bioassays and microarrays, where the precise immobilization of biomolecules is essential for accurate detection and analysis .

Studies investigating the use of silanetriols for surface modification under neutral aqueous conditions have demonstrated the creation of surfaces with hydrophobic and oleophilic characteristics researchgate.net. These modifications can result in significant changes in wettability. For instance, surfaces modified with silanetriols have exhibited contact angles for water in the range of approximately 90°, indicating a hydrophobic nature researchgate.net. For other liquids, such as formamide (B127407) or diiodomethane, contact angles around 60° have been observed, reflecting the tailored surface energy researchgate.net.

The thin coatings formed by MST can also be further processed, such as through UV/ozone treatment, to create patterned surfaces with distinct hydrophilic and hydrophobic regions researchgate.net. This capability allows for sophisticated surface engineering, enabling the precise control of molecular interactions and material assembly.

Research into silane-based surface modifications, even when using related compounds like dimethyldichlorosilane for silica (B1680970) nanoparticles, shows a marked increase in hydrophobicity. In one study, the contact angle of a silica surface increased from 36° to 134° after modification, clearly demonstrating the effectiveness of silane (B1218182) chemistry in rendering surfaces hydrophobic rsc.org. Similarly, general silanization processes are known to increase surface hydrophobicity nih.gov. This compound, with its three hydroxyl groups, is particularly effective in forming robust siloxane networks on surfaces, contributing to both improved adhesion and controlled hydrophobicity cymitquimica.com.

Contact Angle Data for Silanol-Modified Surfaces

| Substrate/Modification | Contact Angle (Water) | Notes | Source |

| Silanetriol-modified surface (neutral aqueous conditions) | ~90° | Exhibits hydrophobic and oleophilic character | researchgate.net |

| Silanetriol-modified surface (neutral aqueous conditions) | ~60° | Measured with formamide, CH₂I₂ | researchgate.net |

| Silica nanoparticles modified with dimethyldichlorosilane | 134° | Increased from 36°, indicating enhanced hydrophobicity | rsc.org |

| Paper surface modified with HMDS | Not specified | Resulted in submonolayer formation, indicating surface alteration | researchgate.net |

Compound Names Mentioned:

this compound (MST)

Silicic Acid

Octamethylcyclotetrasiloxane (B44751) (D4)

Silanetriol, 1-methyl-, potassium salt (1:3)

Carboxymethyl cellulose (B213188) (CMC)

3-((trimethoxysilyl)propyl) methacrylate (B99206) (gamma-MAPS)

1,6-butanediol dimethacrylate

Dimethyldichlorosilane

Polyvinylidene fluoride (B91410) (PVDF)

Polymethyl methacrylate (PMMA)

Methyl methacrylate (MMA)

Octadecysilane

Trihydridosilane

Environmental Chemistry and Degradation Studies of Methylsilanetriol

Formation as a Degradation Product of Methylsiloxanes

Methylsiloxanes, particularly volatile methylsiloxanes (VMS) and polydimethylsiloxane (B3030410) (PDMS), are extensively used in numerous industrial and consumer products. Upon release into the environment, these compounds undergo degradation processes, yielding simpler silanol (B1196071) species. Methylsilanetriol is identified as a significant degradation product in several environmental pathways, often co-occurring with dimethylsilanediol (B41321) (DMSD) researchgate.netacs.orgresearchgate.net.

Anaerobic Degradation Pathways of Methylsiloxanes

Under anaerobic conditions, cyclic methylsiloxanes such as octamethylcyclotetrasiloxane (B44751) (D4) and decamethylcyclopentasiloxane (B1670010) (D5) can be eliminated through volatilization and degradation processes. Microbe-catalyzed hydrolysis is recognized as a primary degradation pathway for D4 and D5 in these environments researchgate.net. Polydimethylsiloxane (PDMS) can hydrolyze to smaller diols, ultimately forming dimethylsilanediol (DMSD) ecetoc.org. Research indicates that this compound can be a terminal hydrolysis product of methylsiloxanes under anaerobic conditions, commonly found in environments like landfill leachates alongside DMSD . Studies on the anaerobic degradation of cyclic siloxanes have reported varying removal efficiencies, with D4 and D5 showing higher elimination rates than D3 and D6, likely due to the involvement of microbial hydrolysis researchgate.net.

Atmospheric Degradation via Hydroxyl Radical Reactions

The atmosphere serves as a significant environmental compartment for the fate of volatile methylsiloxanes. The primary degradation pathway for these compounds in the atmosphere is their reaction with hydroxyl (OH) radicals researchgate.netnasa.govnih.govacs.org. For related silanols, such as dimethylsilanediol and trimethylsilanol (B90980), the reaction rate constants with OH radicals have been quantified. For instance, the rate constant for dimethylsilanediol with OH radicals is approximately (8.1 ± 1.0) × 10⁻¹³ cm³ molecule⁻¹ s⁻¹ researchgate.netacs.orgacs.org.

Atmospheric pressure ionization mass spectrometry (API-MS) analyses have shown that this compound can be formed from the photooxidation of dimethylsilanediol and trimethylsilanol initiated by OH radicals researchgate.netacs.orgacs.org. The estimated tropospheric lifetimes for these silanols, based on their reaction with OH radicals, are around 15 days researchgate.netacs.orgacs.org. Volatile methylsiloxane compounds generally exhibit atmospheric lifetimes ranging from 2.5 to 11 days nasa.gov. The atmospheric degradation process begins with the reaction of VMS with OH or Cl radicals, leading to the formation of alkyl radicals that subsequently react with oxygen to produce peroxy radicals nih.gov. This compound and dimethylsilanediol are recognized as important metabolites of methylsiloxanes, highlighting their role as breakdown products researchgate.net.

Biodegradation Research and Microbial Interactions

While volatile methylsiloxanes (VMS) have been considered persistent pollutants, recent scientific evidence suggests that they are indeed biodegradable, opening avenues for the development of bio-based removal technologies tandfonline.comresearchgate.netsemanticscholar.org. Certain species of Pseudomonas have been identified as capable of degrading silicone oils researchgate.net. In the bacterium Pseudomonas aeruginosa, this compound is hypothesized to undergo degradation into silicic acid and formaldehyde (B43269) through hydroxylation, although this process requires further experimental validation .

Research has demonstrated the microbial degradation of octamethylcyclotetrasiloxane (D4) under anaerobic conditions within composted sewage sludge, with dimethylsilanediol identified as a primary degradation product nih.gov. Studies also indicate that microbial consortia can play a role in VMS degradation, with genera such as Methylibium and Pseudomonas being notably involved tandfonline.com. The degradation of VMS can involve both chemical and biological mechanisms; some research suggests that the process is predominantly abiotic, driven by biomass adsorption and chemical hydrolysis semanticscholar.org. The C1 metabolic pathway is implicated in the breakdown of degradation intermediates like formaldehyde tandfonline.comsemanticscholar.org.

Hydrolytic Stability and Environmental Persistence Investigations

This compound and its dimer exhibit significant stability in aqueous environments, remaining detectable in solution for at least 40 days under ambient conditions eurjchem.com. This observation suggests that the condensation reactions leading to the formation of polymer networks occur slowly in these systems, leaving a substantial proportion of reactive hydroxyl groups available eurjchem.com. While PDMS can undergo rapid, clay-catalyzed hydrolysis in soil with a half-life of a few weeks, this compound itself appears to be relatively stable in aqueous solutions eurjchem.comcanada.ca.

The environmental persistence of VMS is a notable concern due to their widespread application nih.govresearchgate.net. This compound possesses a low predicted vapor pressure (0.05 Pa at 25°C), indicating limited potential for volatilization from aqueous phases europa.eu. The compound's stability in water can be influenced by condensation reactions, particularly at concentrations exceeding approximately 1000 mg/L, which can cap its solubility europa.eu.

Fate and Transport Mechanisms in Environmental Compartments

Due to their high vapor pressures and low Henry's Law constants, volatile methylsiloxanes tend to partition preferentially into the atmosphere nih.gov. Once in the atmosphere, VMS undergo degradation via reactions with OH radicals, producing silanols that are subsequently removed from the air through wet and dry deposition. It is estimated that over 99% of these silanol degradation products are removed via wet deposition nih.gov. This compound, as a breakdown product, can be transported and removed from the atmosphere through rainfall ecetoc.org.

The movement and transformation of chemicals within the environment are governed by a complex interplay of fate and transport mechanisms. These include processes such as diffusion, advection, dispersion, degradation (encompassing hydrolysis, oxidation, and biodegradation), sorption, and volatilization mdpi.comepa.govthaiscience.infoitrcweb.org. This compound's low predicted vapor pressure suggests that volatilization from water is not a primary transport mechanism europa.eu. Its high hydrophilicity promotes partitioning into water, though condensation reactions can limit its concentration in dissolved form europa.eu. Environmental compartments such as air, water, soil, and biota are interconnected, facilitating the movement and distribution of chemicals through various transport pathways thaiscience.info.

Compound List:

Dimethylsilanediol (DMSD)

Hexamethylcyclotrisiloxane (D3)

Octamethylcyclotetrasiloxane (D4)

Decamethylcyclopentasiloxane (D5)

Decamethylcyclohexasiloxane (D6)

Octamethyltrisiloxane (L3)

Decamethyltetrasiloxane (L4)

this compound (MeSi(OH)₃)

Polydimethylsiloxane (PDMS)

Tetramethylsilane (TMS)

Trimethylsilanol (TMS)

Theoretical and Computational Investigations of Methylsilanetriol

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the electronic structure and reactivity of molecules like methylsilanetriol. Methods such as Density Functional Theory (DFT) are employed to gain insights into mechanistic aspects of its chemical behavior, including catalysis. For instance, DFT calculations at the B3LYP/6-311+G(d,p) level have been used to demonstrate that this compound-based species with varying numbers of silicon atoms exhibit distinct vibrational characteristics. smolecule.com Such computational approaches are crucial for interpreting experimental data, like Fourier Transform Infrared (FTIR) spectra, and for understanding the predominance of specific structures, such as cage and cyclic forms, in poly(methylsilsesquioxane) systems. smolecule.com

These computational tools allow for the detailed investigation of reaction mechanisms. For example, the formation of siloxane bonds (Si-O-Si), a key feature of this compound chemistry, has been studied using computational models to design more efficient catalysts. By calculating the properties of transition states and intermediates, researchers can rationalize reaction kinetics and the influence of factors like pH and catalysts on condensation processes.

| Computational Method | Application in this compound Research | Key Insights |

|---|---|---|

| Density Functional Theory (DFT) | Investigating electronic structure and reaction mechanisms. | Provides insights into catalytic pathways and vibrational spectra of poly(methylsilsesquioxane) systems. smolecule.com |

| Ab Initio Methods (e.g., MP2, MP4) | Studying hydrolysis and condensation reaction barriers and mechanisms. | Reveals high gas-phase energy barriers that are significantly lowered by solvent molecules. iastate.edu |

Ab initio electronic structure methods, which solve the electronic Schrödinger equation without empirical parameters, provide a highly accurate description of chemical reactions. These methods, including Møller-Plesset perturbation theory (MP2, MP4) and coupled-cluster calculations, have been applied to study the fundamental mechanisms of silane (B1218182) hydrolysis and condensation, the primary reactions of this compound. iastate.edusemanticscholar.org

Studies on related trihydroxysilanes show that in the gas phase, the energy barriers for both hydrolysis and silanol (B1196071) condensation are substantial, typically ranging from 20 to 30 kcal/mol. iastate.edu The mechanism for hydrolysis involves the formation of an intermediate complex where a water molecule's lone pair forms a weak bond with the electropositive silicon atom, leading to a pseudo-pentacoordinated silicon. iastate.edu This complex then rearranges through a transition state to form the products. iastate.edu

A critical finding from these calculations is the profound effect of solvent molecules. The addition of even a single water molecule to the simulation can dramatically reduce the calculated reaction barriers to very low values, or even eliminate them entirely. iastate.edu This highlights the role of the solvent in stabilizing transition states and facilitating these reactions under realistic conditions.

| Reaction Type | Calculated Barrier Height (kcal/mol) | Effect of Additional Water Molecules |

|---|---|---|

| Hydrolysis | 20 - 30 | Significantly reduces or eliminates the barrier. iastate.edu |

| Silanol Condensation | 20 - 30 | Significantly reduces or eliminates the barrier. iastate.edu |

Hydrogen Bonding Network Analysis

Quantum mechanical calculations, such as those at the MP2/cc-pVTZ level, can be applied to analyze hydrogen bond strengths, which can range from 0.2 to 40 kcal/mol, and to determine their covalent and ionic contributions. The strength of a hydrogen bond is highly dependent on the substituents at the silicon atom; computational studies have shown that arylsilanols are stronger hydrogen bond donors than alkylsilanols. nih.gov This interaction is critical in the condensation mechanism, where hydrogen bonding significantly stabilizes the reaction's transition state. iastate.edu Advanced techniques like the Quantum Theory of Atoms in Molecules (QTAIM), often used with DFT, can analyze the electron density at bond critical points to quantify hydrogen bond energies (EHB) and correlate them with geometric features like the H···O bond distance. unito.it

Reaction Pathway Prediction and Energy Landscape Mapping

Understanding the chemical transformations of this compound requires mapping the potential reaction pathways and their associated energy landscapes. nih.gov Computational chemistry allows for the exploration of the potential energy surface (PES), which governs the mechanism of a reaction. nih.gov By identifying stable intermediates and the transition states that connect them, a complete picture of the reaction network can be constructed. arxiv.org

Software packages like Gaussian and ORCA are used to simulate reaction pathways, such as deprotonation and condensation, and to determine the stability of intermediates. Modern automated reaction path search methods, such as the Artificial Force Induced Reaction (AFIR) method, can systematically explore complex reaction networks without prior assumptions about the mechanism. arxiv.orgscienceopen.com These approaches have been successfully applied to various chemical systems and can uncover unexpected reaction pathways that might be missed in manual explorations. arxiv.org For the hydrolysis and condensation of silanes, ab initio calculations have mapped out the key steps, revealing the role of pentacoordinated silicon intermediates and the catalytic effect of water in lowering activation barriers. iastate.edu

Molecular Dynamics Simulations of Intermolecular Interactions

While quantum chemical calculations are excellent for detailing reaction mechanisms, Molecular Dynamics (MD) simulations are better suited for studying the collective behavior and dynamics of many molecules over time. youtube.com MD simulations model the motion of atoms and molecules by solving Newton's equations of motion, providing insights into physical properties and processes that occur over longer timescales, such as polymerization and material relaxation. youtube.commdpi.com

For systems involving this compound, MD is used to investigate the formation of silicone polymers through condensation reactions. mdpi.com Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) models are particularly powerful, where the reacting centers are treated with high-level quantum mechanics and the surrounding environment is modeled with a more computationally efficient molecular mechanics force field. mdpi.com This approach allows for the simulation of polymer chain growth, curing degree, and the relaxation processes of the resulting amorphous polymer network. mdpi.com Such simulations are vital for connecting the microscopic interactions of individual this compound molecules to the macroscopic properties of the resulting silicone materials. youtube.commdpi.com

Development of Predictive Models for Chemical Behavior

Building on the data generated from quantum chemistry and MD simulations, researchers can develop predictive models for the chemical behavior of this compound and related compounds. These models often employ machine learning (ML) and quantitative structure-reactivity relationships (QSRR) to forecast reaction outcomes, rates, and material properties without the need for expensive, repeated calculations. nih.govyoutube.com

One approach involves creating Multivariate Linear Regression (MLR) models that correlate computationally derived molecular descriptors with experimental observables like reaction yield or enantioselectivity. nih.gov DFT-calculated features, such as atomic charges or orbital energies, often serve as these descriptors, providing a link between the electronic structure and the molecule's reactivity. youtube.com

More advanced strategies involve the development of machine learning interatomic potentials (MLIPs), which learn the potential energy surface from a set of quantum mechanical calculations. researchgate.net These potentials can then be used in large-scale MD simulations or to rapidly explore reaction pathways, significantly accelerating the discovery and optimization process. researchgate.net Databases like the Reaction Mechanism Generator (RMG) use curated datasets and estimators to predict thermodynamic and kinetic parameters, facilitating the construction of complex kinetic models for a wide variety of chemical systems. ornl.gov

| Model Type | Methodology | Application |

|---|---|---|

| Quantitative Structure-Reactivity Relationship (QSRR) | Correlates molecular structure/descriptors with reactivity (e.g., reaction rates). nih.gov | Predicting atmospheric degradation rates of related siloxanes. nih.gov |

| Multivariate Linear Regression (MLR) | Uses statistical methods to link multiple computational descriptors to experimental outcomes. nih.gov | Reaction optimization and mechanistic investigation. nih.gov |

| Machine Learning (ML) Models | Employs algorithms (e.g., Gaussian processes, random forests) trained on DFT-level features. youtube.com | Providing accurate predictions of chemical reactivity, conversion, and selectivity. youtube.com |

| Machine Learning Interatomic Potentials (MLIPs) | Learns the potential energy surface from quantum mechanical data to enable large-scale simulations. researchgate.net | Efficiently locating reaction pathways and transition states. researchgate.net |

Advanced Analytical Characterization Techniques for Methylsilanetriol Research

Spectroscopic Methodologies

Spectroscopic techniques play a pivotal role in probing the molecular structure and identifying functional groups within methylsilanetriol and its related compounds. These methods provide non-destructive means to gain insights into chemical composition and transformations.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic and inorganic compounds. It exploits the magnetic properties of atomic nuclei, providing detailed information about the chemical environment of atoms within a molecule. For silicon-containing compounds like this compound, 29Si NMR is particularly valuable for characterizing the silicon atom and its immediate surroundings, including the hydroxyl groups researchgate.net.

NMR spectroscopy is also instrumental in reaction monitoring . By acquiring spectra at different time points during a chemical process, researchers can track the disappearance of reactants and the appearance of products. Changes in chemical shifts, peak intensities, and the emergence of new signals provide kinetic data and confirm the progression of reactions. This capability is essential for understanding the degradation pathways of organosilicon compounds, where intermediates and products like this compound can be formed researchgate.netlookchem.comacs.org. The ability to perform in situ monitoring without prior calibration makes NMR a versatile tool for process optimization and chemical pathway elucidation libretexts.orgbruker.comrptu.denews-medical.net.

Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation at specific wavelengths. Different chemical bonds vibrate at characteristic frequencies, creating unique spectral fingerprints. For this compound, FTIR can confirm the presence of key functional groups such as O-H (hydroxyl) and Si-O (siloxane or silanol) bonds researchgate.netupi.edu.

FTIR has been employed to detect infrared signatures of intermediate products, such as formate (B1220265) esters, formed during the photooxidation of silanols, indicating its utility in identifying reaction products researchgate.netlookchem.comacs.org. The analysis of Si-OH group content in various silicon-based materials has also been achieved using FTIR researchgate.net. The technique's ability to provide a rapid and accurate assessment of molecular composition makes it valuable for qualitative analysis and for verifying the presence of expected functional groups in synthesized or degraded silanols globalresearchonline.netlibretexts.orgnih.gov.

Table 7.1.2: Characteristic FTIR Absorption Bands for Silanol (B1196071) Functional Groups

| Functional Group | Typical Wavenumber (cm⁻¹) | Notes |

| O-H (hydroxyl) | 3200-3600 | Broad band due to hydrogen bonding; can be sharper for non-bonded OH. |

| Si-O (siloxane) | 1000-1100 | Strong absorption, characteristic of the Si-O-Si backbone. |

| Si-OH (silanol) | ~900-1000 | Often observed, can overlap with Si-O-Si stretches. |

| C-H (methyl) | 2850-2970 | Aliphatic C-H stretching vibrations. |

Mass Spectrometry (MS) is an indispensable technique for identifying compounds by measuring their mass-to-charge ratio (m/z) and analyzing their fragmentation patterns. This allows for the determination of molecular weight and provides structural information. Atmospheric Pressure Ionization Mass Spectrometry (API-MS) is a softer ionization technique that is particularly useful for analyzing polar or thermally labile compounds like silanols, minimizing fragmentation and preserving the molecular ion silantes.comlcms.czperkinelmer.comcreative-proteomics.com.

API-MS has been utilized to analyze the products of atmospheric degradation of organosilicon compounds, successfully indicating the formation of this compound from dimethylsilanediol (B41321). This demonstrates its capability in identifying specific reaction products in complex mixtures researchgate.netlookchem.comacs.orgmolaid.com. While specific fragmentation data for this compound is not extensively detailed in the provided snippets, MS techniques, in general, are crucial for confirming the identity and purity of synthesized compounds and identifying byproducts or degradation species nist.govnih.gov.

Chromatographic Techniques

Chromatographic methods are essential for separating complex mixtures, enabling the isolation and subsequent analysis of individual components.

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique that combines the separation power of liquid chromatography with the identification and quantification capabilities of tandem mass spectrometry creative-proteomics.comeag.combioxpedia.commeasurlabs.com. This hyphenated method is ideal for analyzing complex samples, detecting analytes in trace quantities, and confirming the identity of products and intermediates in chemical reactions.

LC-MS/MS allows for the separation of this compound from other reaction components or degradation products based on their differential interactions with the stationary and mobile phases. Subsequently, the mass spectrometer provides detailed mass-to-charge ratio information and fragmentation data (MS/MS), enabling unambiguous identification and quantification. While specific LC-MS/MS analyses of this compound's synthesis or degradation products are not detailed, the technique is broadly applied for product analysis in chemical research, including the confirmation of molecular structures pan.pl. It is noted that for highly reactive silanes, LC separation might pose challenges due to potential reactions with the mobile phase, but it is generally suitable for more stable siloxanes diva-portal.org.

X-ray Crystallography for Derivative Structural Confirmation

X-ray Crystallography is a definitive technique for determining the precise three-dimensional atomic structure of crystalline compounds nih.govmdpi.comnih.gov. It involves the diffraction of X-rays by a crystal, producing a diffraction pattern that can be computationally reconstructed into an electron density map, revealing the arrangement of atoms.

This technique is particularly valuable for confirming the structure of this compound derivatives or crystalline forms. For instance, studies on related silanetriols have successfully employed single-crystal X-ray crystallography to elucidate their molecular structure, crystal packing, and intermolecular interactions, such as hydrogen bonding, which can lead to the formation of polymeric structures researchgate.net. By obtaining high-resolution structural data, X-ray crystallography provides irrefutable evidence for the connectivity and spatial arrangement of atoms, serving as the gold standard for structural confirmation of synthesized compounds or isolated reaction products.

Compound List:

this compound (CH₃Si(OH)₃)

Dimethylsilanediol ((CH₃)₂Si(OH)₂)

Trimethylsilanol (B90980) ((CH₃)₃SiOH)

Tetramethylsilane ((CH₃)₄Si)

Formate ester intermediates

Methyltriacetoxysilane (CH₃Si(OCOCH₃)₃)

Triethoxysilane (HSi(OEt)₃)

Triallyl(iodomethyl)silane

Orthosilicic acid (Si(OH)₄)

Siloxane (Si-O-Si)

Silanol (Si-OH)

Siloxide (Si-O⁻)

Ethyltriacetoxysilane (EtSi(OCOCH₃)₃)

Vinyltriacetoxysilane (CH₂=CHSi(OCOCH₃)₃)

Tetraethyl orthosilicate (B98303) (TEOS)

Microscopic and Surface Analysis Techniques for Material Characterization

Microscopic and surface analysis techniques are paramount for elucidating the intricate details of this compound's interaction with various substrates, its behavior in formulations, and the resulting material properties. These methods provide insights into morphology, surface chemistry, and interfacial phenomena that are critical for understanding its performance in applications ranging from material modification to advanced coatings.

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that allows for the imaging of surfaces at the nanoscale, providing topographical information. In the context of this compound research, AFM is employed to characterize the surface morphology, roughness, and structural integrity of materials modified or formed using this compound. Studies involving surface modification with silanols, which include this compound, have utilized AFM to assess the resulting layer thickness and surface texture. Research has reported layer thicknesses of approximately 0.8 ± 0.1 nm and root-mean-square (RMS) roughness values of around 0.33 nm for such modified surfaces researchgate.net. In other applications, AFM has been used to observe changes in surface topography and roughness influenced by the presence of this compound in conjunction with other substances, such as pyrrole (B145914), where increased pyrrole concentration led to increased surface roughness lookchem.com.

| Technique | Parameter Measured | Material/System Studied | Research Finding | Reference |

| AFM | Layer Thickness | Silanol-modified surface | 0.8 ± 0.1 nm | researchgate.net |

| AFM | RMS Roughness | Silanol-modified surface | 0.33 nm | researchgate.net |

| AFM | Surface Roughness | This compound in conjunction with pyrrole concentration | Increased with pyrrole concentration | lookchem.com |

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface by scanning it with a focused beam of electrons. It is instrumental in visualizing the morphology, microstructure, and surface features of materials. In studies involving this compound derivatives or applications, SEM has been used to examine the morphology of nanoparticles functionalized with silane (B1218182) compounds. For example, SEM was employed to analyze the morphology of TiO₂ nanoparticles functionalized with tripotassium;methyl(trioxido)silane, a derivative of this compound, to assess the surface modification . SEM is also a standard tool for evaluating surface treatments and their effects on material structure, such as the removal of surface layers or the analysis of surface integrity in various material science applications nih.govresearchgate.netresearchgate.net.

| Technique | Application | Material/System Studied | Observation/Finding | Reference |

| SEM | Morphology analysis | TiO₂ nanoparticles functionalized with tripotassium;methyl(trioxido)silane | Visualized surface modification | |

| SEM | Surface evaluation | Various material science applications | Used for evaluating surface treatments, microstructure, and integrity | nih.govresearchgate.netresearchgate.net |

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition and chemical states of the elements within the top few nanometers of a material's surface. XPS is crucial for understanding the surface chemistry, including the presence of specific elements and their bonding environments, which is vital for characterizing surface modifications involving this compound. For instance, XPS has been used to characterize polymer films modified with silanols, providing insights into the surface chemistry researchgate.net. In studies of this compound's interaction with metal oxide surfaces, XPS can reveal the binding modes and chemical states of the silanol group on the surface. For example, this compound (SIL) has been investigated for its binding characteristics on magnetite surfaces, where it was found to bind in a bidentate manner to undercoordinated iron ions, a finding potentially elucidated through surface-sensitive spectroscopies like XPS unimib.it. XPS is also employed to identify specific chemical bonds, such as Si-O-K stretching bands in silane salts derived from this compound, confirming the successful synthesis and surface functionalization .

| Technique | Application | Material/System Studied | Key Findings/Information Obtained | Reference |

| XPS | Surface chemistry characterization | Silanol-modified polymer films | Provided insights into surface chemistry | researchgate.net |

| XPS | Surface binding mode analysis | This compound (SIL) on magnetite surface | SIL found to be bidentate on Fe ions | unimib.it |

| XPS | Chemical bond identification | TiO₂ nanoparticles functionalized with tripotassium;methyl(trioxido)silane | Identified Si-O-K stretching bands |

Contact Angle Measurements

Contact angle measurements are a fundamental technique for assessing the wettability of a surface, which is directly related to its surface energy and chemical composition. For this compound, these measurements are critical for quantifying the degree of surface modification and the resulting hydrophobicity or hydrophilicity. Studies have reported significant changes in contact angles following surface treatments involving this compound or its derivatives. For example, in one study, surfaces modified with a this compound derivative exhibited water and oil contact angles of 160.3° and 136.7°, respectively, indicating extreme hydrophobicity and oleophobicity lookchem.com. In another instance, surface functionalization with a silane compound derived from this compound resulted in a reduction of the water contact angle from approximately 90° to about 30°, signifying a transition towards increased hydrophilicity . Other research on silanol-modified surfaces has reported contact angles in the range of 60° to 90° researchgate.net.

| Technique | Parameter Measured | Material/System Studied | Quantitative Data/Finding | Reference |

| Contact Angle (CA) | Water Contact Angle | Surface modified with this compound derivative | 160.3° | lookchem.com |

| Contact Angle (CA) | Oil Contact Angle | Surface modified with this compound derivative | 136.7° | lookchem.com |

| Contact Angle (CA) | Water Contact Angle | Silanol-modified surface | Range of 60° to 90° | researchgate.net |

| Contact Angle (CA) | Water Contact Angle | TiO₂ nanoparticles functionalized with silane derived from this compound | Reduced from ~90° to ~30° (indicating increased hydrophilicity) |

Biological Interactions and Biochemical Pathways Strictly in Vitro Research Focus

Investigation of Methylsilanetriol Derivatives in In Vitro Cellular Systems

Studies involving this compound and its derivatives have explored their effects on various cellular components and processes.

This compound's chemical structure, featuring reactive silanol (B1196071) (Si-OH) groups, allows it to interact with biological molecules and cellular structures. These silanol groups can participate in condensation reactions, forming siloxane bonds (Si-O-Si), which are fundamental to the development of siloxane networks. researchgate.netresearchgate.net In cellular contexts, these interactions can influence membrane integrity and cellular processes. The silanol groups are known to interact with lipid membranes, potentially leading to increased permeability and, in some cases, cell lysis.

Furthermore, derivatives of this compound, such as this compound hydroxyproline (B1673980) (MHA), have been investigated for their role in cosmetic formulations aimed at skin rejuvenation. Scientific in vitro results have indicated that such derivatives can optimize fibrillogenesis, a process crucial for the reconstruction of the collagen sheath in skin cells. ulprospector.com These compounds have also been shown to stimulate fibroblast proliferation by increasing the secretion of soluble factors from keratinocytes, thereby indirectly promoting collagen production. personalcaremagazine.com This suggests a complex interplay with cellular signaling pathways and structural components within the skin.

Certain derivatives of this compound have demonstrated significant antimicrobial properties in in vitro studies. Tripotassium;methyl(trioxido)silane (TPMTS), a compound derived from this compound, has shown effectiveness against various bacterial pathogens. The proposed mechanism of action involves the disruption of bacterial cell membranes and interference with essential cellular metabolic processes.

Table 1: Antimicrobial Activity of TPMTS (this compound Derivative) In Vitro

| Pathogen | Minimum Inhibitory Concentration (MIC) |

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Source:

These findings highlight the potential of this compound derivatives as agents against microbial infections, with specific concentrations required to inhibit the growth of different bacterial species.

Research has explored the potential of this compound derivatives, such as TPMTS, in inhibiting the proliferation of cancer cells in vitro. Studies have indicated that TPMTS can impede the growth of various cancer cell lines, including those derived from prostate and breast cancers. The underlying mechanisms are thought to involve the induction of apoptosis (programmed cell death) and the disruption of cell cycle progression.

A notable case study reported that treatment with TPMTS led to a 50% reduction in the viability of prostate cancer cells at a concentration of 25 µg/mL after 48 hours of exposure. This effect was correlated with the activation of caspase-3, a key enzyme in the apoptotic pathway. Furthermore, TPMTS may exert its anticancer effects by inducing oxidative stress through the generation of reactive oxygen species (ROS). Importantly, some research suggests that TPMTS exhibits selective toxicity, impacting cancer cells more significantly than healthy cells.

Table 2: Antiproliferative Effects of TPMTS on Prostate Cancer Cells In Vitro

| Cancer Cell Line | Concentration | Incubation Time | Effect on Viability | Associated Mechanism |

| Prostate Cancer | 25 µg/mL | 48 hours | 50% reduction | Apoptosis (caspase-3 activation) |

Source:

Biochemical Pathways Associated with this compound in Biological Systems In Vitro

The influence of this compound on specific biochemical pathways, particularly those related to connective tissue formation, has been a focus of in vitro investigations.

Silicon, in general, is recognized for its contribution to the synthesis of collagen and glycosaminoglycans, which are vital components of connective tissues. this compound and its derivatives have been studied for their direct impact on these processes. For instance, this compound hydroxyproline (MHA), a derivative, has demonstrated the ability to enhance the secretion of soluble factors from keratinocytes. These factors, in turn, indirectly stimulate fibroblast proliferation, a critical step in collagen production. personalcaremagazine.com

Moreover, in vitro studies using cultured fibroblast collagen lattices have investigated compounds like this compound mannuronate. sci-hub.se Cosmetic ingredients containing silanetriol derivatives have also shown in vitro results related to optimizing fibrillogenesis and stimulating collagen synthesis, suggesting a role in maintaining the structural integrity of skin tissues. ulprospector.com

Compound List:

this compound (MeSi(OH)₃)

Monothis compound (MMST)

Tripotassium;methyl(trioxido)silane (TPMTS)

this compound hydroxyproline (MHA)

this compound mannuronate

Dimethylsilanediol (B41321) salicylate (B1505791)

The search results indicate that Monothis compound (MMST) has been investigated for its topical application on skin, and its antioxidant activity was assessed. One study ( nih.gov, researchgate.net) reported an IC50 value of 2400 μg mL-1 for MMST's antioxidant activity using the DPPH free radical method, noting this as "low antioxidant activity." No specific in vitro studies were found detailing MMST's anti-inflammatory response. While other silanols and related compounds have shown anti-inflammatory effects, direct research on MMST's anti-inflammatory properties in vitro is not present in the retrieved literature.

Due to the limited availability of specific in vitro research findings for both antioxidant activity (with a noted low effect) and the complete absence of data on anti-inflammatory response for this compound, it is not possible to generate the detailed article content and data tables as requested for sections 8.2.3 and 8.2.4.

Therefore, the requested article focusing solely on the chemical compound "this compound" with detailed in vitro research findings for its antioxidant and anti-inflammatory activities cannot be completed at this time.

Compound List:

Monothis compound (MMST)

Advanced Research Applications and Future Directions for Methylsilanetriol

Precursor in Advanced Organic and Inorganic Synthesis

Methylsilanetriol (CH₃Si(OH)₃) is a pivotal precursor in the synthesis of a diverse range of advanced organic and inorganic materials. Its trifunctional nature, possessing three hydroxyl groups and a methyl group attached to a central silicon atom, allows for controlled hydrolysis and condensation reactions, which are fundamental to the production of complex silicon-based structures.

One of the most significant applications of this compound is in the synthesis of mesoporous silica (B1680970) nanoparticles. By carefully controlling reaction parameters such as pH, temperature, and solvent, materials with tunable pore sizes and high surface areas can be fabricated. These properties are crucial for applications in catalysis and environmental remediation. The hydrolysis of precursors like methyltriethoxysilane under controlled conditions yields this compound, which then polymerizes to form a silica network.

Furthermore, this compound is instrumental in forming siloxane bonds (Si-O-Si) on various substrates. This capability is harnessed to create specialized coatings on surfaces like glass and metal, enhancing properties such as adhesion and hydrophobicity. The reaction of this compound with hydroxylated surfaces leads to the formation of a durable, covalently bonded siloxane layer. This surface modification is critical in the development of advanced materials for electronics and construction.

The versatility of this compound as a precursor extends to the synthesis of various organosilicon compounds. It serves as a fundamental building block for more complex molecules, including silsesquioxanes and functionalized silanes, which have applications in everything from polymer chemistry to medicinal research. bohrium.com The ability to introduce a methyl group alongside reactive hydroxyl groups makes it a unique and valuable tool for synthetic chemists.

Catalytic Applications and Material Design

The unique structural characteristics of this compound make it a valuable component in the design of advanced catalytic materials. While this compound itself may not be the catalyst, the materials derived from it, such as mesoporous silica, exhibit significant catalytic activity and serve as robust catalyst supports.

The high surface area and tunable porosity of this compound-derived mesoporous silica make these materials exceptional candidates for catalysis. They can host a variety of catalytically active metal nanoparticles or organocatalysts, providing a stable and accessible environment for chemical reactions. The ability to tailor the pore structure allows for size-selective catalysis, where only molecules of a certain size can access the active sites.

Recent research has focused on the design of hierarchical materials with both micro- and nanoscale pores, inspired by natural structures like bone. gauss-centre.eu These materials, which can be created using silica nanoparticles derived from precursors like this compound, offer enhanced functionality for catalytic applications by improving mass transport and providing a wider range of active sites. gauss-centre.eu

Computational studies, such as those employing Density Functional Theory (DFT), have provided insights into the mechanistic aspects of catalysis involving silane (B1218182) derivatives. For instance, the silanolate groups in compounds derived from this compound can act as Lewis bases, facilitating C-C bond formation in cross-coupling reactions. These computational models help in the rational design of more efficient catalysts.

Below is a table summarizing the design of catalytic materials using this compound-derived structures:

| Material Type | Key Feature | Catalytic Application | Reference |

|---|---|---|---|

| Mesoporous Silica Nanoparticles | High surface area, tunable pore size | Support for metal nanoparticles and organocatalysts | |

| Hierarchical Porous Materials | Micro- and nanoscale pores | Enhanced mass transport and functionality | gauss-centre.eu |

| Functionalized Silicates | Lewis basic silanolate groups | Cross-coupling reactions |

Innovations in Environmental Remediation Technologies

While direct, large-scale applications of this compound in environmental remediation are still an emerging area, innovative technologies are leveraging materials derived from it to address pollution. The focus is primarily on the use of this compound-based materials for the adsorption of pollutants and as components in advanced oxidation processes.

Mesoporous silica materials synthesized from this compound precursors are being explored for their potential in environmental remediation. Their high surface area and porous structure make them effective adsorbents for a variety of pollutants, including heavy metals and organic contaminants from water. The surface of these silica materials can also be functionalized to enhance their selectivity for specific pollutants.

Photocatalysis is another promising area for environmental remediation, and materials derived from this compound can play a role. For instance, silica-based materials can act as supports for photocatalysts like titanium dioxide or bismuth oxyhalides, which are used in the degradation of organic pollutants in wastewater. researchgate.netrsc.org The silica support helps to disperse the photocatalyst, increasing its efficiency and stability.

Advanced oxidation processes (AOPs), which generate highly reactive hydroxyl radicals to break down pollutants, can also benefit from this compound-derived materials. mdpi.com For example, biochar loaded with nano zero-valent iron, a material used to activate persulfate for the degradation of organic pollutants, can be supported on silica-based structures to improve its performance and stability in water treatment systems. mdpi.com

Emerging Research Areas in Bio-Interfacing Materials (Excluding Clinical)

In the realm of materials science, there is a growing interest in developing materials that can interact with biological systems for a variety of non-clinical applications. This compound is at the forefront of this research, being used to create biocompatible materials for applications such as enzyme immobilization and surface modification.

The synthesis of biocompatible silica nanoparticles from this compound is a key area of research. These nanoparticles can be used as carriers for enzymes, immobilizing them while maintaining their catalytic activity. This is particularly useful in industrial biocatalysis, where enzyme stability and reusability are crucial. The silica matrix protects the enzyme from the harsh reaction environment, extending its operational lifetime.

Surface modification using this compound is another important strategy for improving the biocompatibility of materials. numberanalytics.com By creating a siloxane layer on the surface of a material, its interaction with biological molecules can be controlled. This can be used to prevent non-specific protein adsorption, a common problem in biosensing and other applications where a clean interface is required. Techniques like these can significantly enhance the performance of biomaterials in non-clinical settings. numberanalytics.comnumberanalytics.com

The following table highlights some of the emerging non-clinical applications of this compound in bio-interfacing materials:

| Application | Role of this compound | Benefit | Reference |

|---|---|---|---|

| Enzyme Immobilization | Forms a biocompatible silica matrix | Enhances enzyme stability and reusability | |

| Surface Modification | Creates a siloxane layer on material surfaces | Controls protein adsorption and improves biocompatibility | numberanalytics.com |

| Biosensor Development | Functionalizes sensor surfaces for biomolecule attachment | Improves sensor sensitivity and specificity |

Methodological Advancements in this compound Research

The study of this compound and its applications has been greatly advanced by the development of sophisticated analytical and computational techniques. These methods allow for a deeper understanding of its chemical properties, reaction mechanisms, and the structure of the materials derived from it.

A range of advanced analytical techniques are employed to characterize this compound and its derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy is used to verify the Si-CH₃ bond and to study the coordination of this compound with other molecules. Fourier-Transform Infrared (FTIR) spectroscopy is crucial for identifying Si-O-Si stretching bands, providing information on the formation of siloxane networks. acs.org X-ray Diffraction (XRD) is used to analyze the crystallinity of materials synthesized from this compound. Hyphenated techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for analyzing complex mixtures containing this compound and its reaction products. numberanalytics.com

Computational methods have become indispensable in this compound research. Density Functional Theory (DFT) is widely used to model the electronic structure and predict the reactivity of this compound and its derivatives. gauss-centre.euacs.org Ab initio molecular dynamics (AIMD) simulations, such as the Car-Parrinello molecular dynamics (CPMD) method, allow for the study of chemical reactions at the solid-liquid interface, providing insights into the mechanisms of surface functionalization. gauss-centre.eu These computational approaches complement experimental work and help to guide the design of new materials and processes.

Identification of Knowledge Gaps and Future Research Trajectories

Despite the significant progress in this compound research, several knowledge gaps remain, which will guide future research efforts. Addressing these gaps will be crucial for unlocking the full potential of this versatile compound.

One of the primary areas for future research is the expansion of this compound's applications in catalysis and nanomaterials. While its role as a precursor is well-established, its potential in creating novel catalytic systems and functional nanomaterials is still under-explored. Future work should focus on developing new synthetic methodologies to create more complex and functional materials from this compound.

There is also a need for more comprehensive studies on the environmental fate and long-term ecotoxicological impacts of this compound and its degradation products. foodpackagingforum.org While its hydrolysis product, silicic acid, is considered environmentally benign, the long-term effects of large-scale use need to be better understood. foodpackagingforum.org Research into the degradation of cross-linked silicone rubbers and resins, which can produce this compound as an intermediate, is also lacking. foodpackagingforum.org

The development of more sustainable and green synthetic routes for organosilicon compounds, including those derived from this compound, is another important research trajectory. numberanalytics.com This includes exploring new catalytic systems and reaction conditions that are more environmentally friendly. Furthermore, the synthesis of chiral organosilicon compounds, which have potential applications in various fields, remains a significant challenge and an area ripe for exploration. sustech.edu.cn

The table below summarizes the key knowledge gaps and future research directions for this compound:

| Knowledge Gap | Future Research Direction | Potential Impact | Reference |

|---|---|---|---|

| Under-explored roles in catalysis and nanomaterials | Development of novel catalysts and functional nanomaterials from this compound | New applications in chemical synthesis and materials science | |